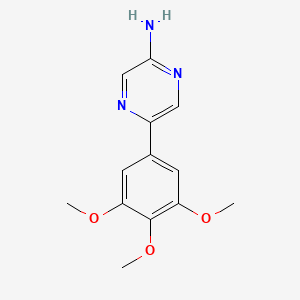![molecular formula C20H26FN5O2 B3819131 4-[2-(4-{[2-(3-fluorophenyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine](/img/structure/B3819131.png)
4-[2-(4-{[2-(3-fluorophenyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine
Übersicht
Beschreibung
The compound “4-[2-(4-{[2-(3-fluorophenyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine” is a complex organic molecule. It contains a morpholine ring, a 1,2,3-triazole ring, and a piperidine ring, all of which are common structures in medicinal chemistry . The triazole ring, in particular, is known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of three heterocyclic rings: a morpholine ring, a 1,2,3-triazole ring, and a piperidine ring . These rings are connected by various functional groups, including a carbonyl group and an ethyl group . The presence of these functional groups could potentially allow for a variety of non-covalent interactions with biological targets .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the reaction conditions. For example, the carbonyl group could undergo reduction or nucleophilic addition reactions . The triazole ring could potentially participate in click chemistry reactions . The morpholine ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution in the body . The presence of the triazole, morpholine, and piperidine rings could potentially affect the compound’s solubility and stability .Wirkmechanismus
The mechanism of action of this compound would likely depend on its specific biological target. The triazole ring is known to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . The morpholine and piperidine rings could also potentially interact with biological targets .
Safety and Hazards
Zukünftige Richtungen
Future research could focus on further elucidating the compound’s mechanism of action, optimizing its structure for improved efficacy and safety, and testing its activity against various biological targets . Additionally, the compound could potentially be used as a starting point for the development of new drugs with similar structures .
Eigenschaften
IUPAC Name |
[2-(3-fluorophenyl)piperidin-1-yl]-[1-(2-morpholin-4-ylethyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O2/c21-17-5-3-4-16(14-17)19-6-1-2-7-26(19)20(27)18-15-25(23-22-18)9-8-24-10-12-28-13-11-24/h3-5,14-15,19H,1-2,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNKFBLLFVPWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC(=CC=C2)F)C(=O)C3=CN(N=N3)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-{[2-(3-fluorophenyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{methyl[(2E)-3-phenylprop-2-en-1-yl]amino}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3819054.png)

![N-(1-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3819061.png)
![6-[4-(2,1,3-benzothiadiazol-4-ylmethyl)piperazin-1-yl]nicotinamide](/img/structure/B3819063.png)
![2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3819084.png)
![1-(cyclopropylcarbonyl)-4-(4-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B3819095.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3819100.png)
![1-(3-methyl-2-buten-1-yl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B3819102.png)
![2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile](/img/structure/B3819105.png)
![2-methoxy-5-{2-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}phenol](/img/structure/B3819109.png)
![2-(2H-indazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B3819116.png)
![N~4~-(3-fluoro-4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3819122.png)
![2-(1-cyclohexen-1-yl)-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]acetamide](/img/structure/B3819126.png)
![N-[(3S)-2-oxo-3-azepanyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B3819128.png)